Alfuzosin Hydrochloride

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and is indicated for benign prostatic hyperplasia and has 2 investigational indications.

See also: Alfuzosin (has active moiety).

Eigenschaften

IUPAC Name |

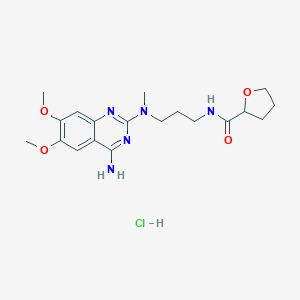

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNKWDJILNVLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81403-80-7 (Parent) | |

| Record name | Alfuzosin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3045514 | |

| Record name | Alfuzosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81403-68-1 | |

| Record name | Alfuzosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfuzosin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081403681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfuzosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-N-{3-[(4-Amino-6,7-dimethoxy-2-chinazolin)methylamino]propyl}tetrahydro-2-furamid hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFUZOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75046A1XTN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Targets of Alfuzosin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfuzosin Hydrochloride is a quinazoline-derivative and an alpha-1 adrenergic receptor antagonist widely used in the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic efficacy stems from its ability to selectively block alpha-1 adrenergic receptors in the lower urinary tract, leading to smooth muscle relaxation in the prostate and bladder neck, thereby improving urinary flow. This technical guide provides a comprehensive overview of the molecular targets of Alfuzosin, detailing its receptor binding affinities, the downstream signaling pathways it modulates, and the experimental methodologies used to characterize these interactions.

Primary Molecular Target: Alpha-1 Adrenergic Receptors

The principal molecular targets of Alfuzosin are the alpha-1 adrenergic receptors (α1-ARs), which are members of the G protein-coupled receptor (GPCR) superfamily.[1] There are three subtypes of α1-ARs: α1A, α1B, and α1D, all of which are blocked by Alfuzosin.[1] While Alfuzosin is not selective for a specific subtype, it exhibits a "functional uroselectivity," meaning it has a greater effect on the smooth muscle of the lower urinary tract than on vascular smooth muscle at therapeutic doses.[2][3][4] This is attributed to its preferential accumulation in prostatic tissue.

Binding Affinities of Alfuzosin for Alpha-1 Adrenergic Receptor Subtypes

Quantitative analysis of Alfuzosin's binding affinity for each α1-AR subtype is crucial for understanding its pharmacological profile. The binding affinity is typically expressed as the inhibition constant (Ki) or as pKi (-logKi).

| Receptor Subtype | Ligand | Species | Expression System | pKi | Ki (nM) | Reference |

| α1A-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.1 | ~7.94 | [2] |

| α1B-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.0 | ~10.0 | [2] |

| α1D-adrenoceptor | Alfuzosin | Human (cloned) | Not Specified | 8.2 | ~6.31 | [2] |

Note: Ki values are approximated from pKi values.

In Vitro Antagonist Potency

The antagonist potency of Alfuzosin has been determined in various in vitro functional assays. One key parameter is the IC50, which represents the concentration of the drug that inhibits a specific response by 50%.

| Assay | Tissue/Cell Line | Radioligand | IC50 (µM) | Reference |

| [3H]-prazosin displacement | Human prostatic adenoma | [3H]-prazosin | 0.035 | [5] |

Downstream Signaling Pathways

Alpha-1 adrenergic receptors are coupled to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, initiating a downstream signaling cascade. Alfuzosin, as an antagonist, blocks the initiation of this cascade.

The key steps in the α1-AR signaling pathway are:

-

Gq/11 Activation: The activated α1-AR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.

By blocking the initial receptor activation, Alfuzosin effectively inhibits this entire signaling cascade, resulting in smooth muscle relaxation.

Experimental Protocols

The characterization of Alfuzosin's molecular targets involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Alfuzosin for α1-AR subtypes.

Objective: To measure the competitive binding of Alfuzosin to α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-prazosin (a non-selective α1-AR antagonist).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the desired α1-AR subtype to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed concentration of [3H]-prazosin (typically at its Kd concentration).

-

Add increasing concentrations of unlabeled Alfuzosin.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled non-selective α1-AR antagonist (e.g., phentolamine).

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each Alfuzosin concentration by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the logarithm of the Alfuzosin concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (B84403) Accumulation Assay

This functional assay measures the ability of Alfuzosin to inhibit agonist-induced production of inositol phosphates, a downstream product of α1-AR activation.

Objective: To determine the functional antagonist activity of Alfuzosin at α1-ARs.

Materials:

-

Cell lines expressing α1-ARs.

-

[3H]-myo-inositol.

-

Agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

This compound.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Perchloric acid.

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Labeling:

-

Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay:

-

Pre-incubate the labeled cells with LiCl solution for a short period (e.g., 15-30 minutes).

-

Add increasing concentrations of Alfuzosin.

-

Stimulate the cells with a fixed concentration of the agonist (e.g., phenylephrine).

-

Incubate for a specific time (e.g., 30-60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the cell extracts.

-

-

Separation and Quantification:

-

Apply the extracts to Dowex anion-exchange columns to separate the different inositol phosphate isomers.

-

Elute the inositol phosphates and measure the radioactivity of the eluates using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphate accumulation as a function of the Alfuzosin concentration.

-

Determine the IC50 value for the inhibition of agonist-induced inositol phosphate accumulation.

-

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the effect of Alfuzosin on the contraction of prostate smooth muscle tissue.[6][7]

Objective: To assess the ability of Alfuzosin to relax agonist-induced contraction of prostate smooth muscle.

Materials:

-

Fresh human or animal (e.g., rabbit, rat) prostate tissue.[6][8]

-

Krebs-Henseleit solution.

-

This compound.

-

Organ bath system with force-displacement transducers.

Procedure:

-

Tissue Preparation:

-

Dissect the prostate tissue into small strips.

-

Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

-

Contraction and Relaxation:

-

Induce a sustained contraction of the prostate strips by adding a fixed concentration of phenylephrine to the organ bath.

-

Once a stable contraction is achieved, add increasing cumulative concentrations of Alfuzosin to the bath.

-

-

Data Recording and Analysis:

-

Record the changes in muscle tension using the force-displacement transducers.

-

Express the relaxation induced by Alfuzosin as a percentage of the maximal contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the Alfuzosin concentration to generate a concentration-response curve and determine the EC50 value.

-

Functional Uroselectivity

The clinical success of Alfuzosin is largely due to its functional uroselectivity, which is the preferential inhibition of smooth muscle tone in the lower urinary tract over vascular smooth muscle, minimizing cardiovascular side effects like hypotension. This is not due to receptor subtype selectivity but rather a higher concentration of the drug in the prostate tissue.[2][4]

The experimental determination of functional uroselectivity typically involves in vivo animal models.

Conclusion

This compound's primary molecular targets are the alpha-1 adrenergic receptors, for which it acts as a non-subtype-selective antagonist. Its therapeutic benefit in BPH is derived from the blockade of the Gq/11-PLC signaling pathway, leading to smooth muscle relaxation in the prostate and bladder neck. The key to its favorable side-effect profile is its functional uroselectivity, a result of its preferential accumulation in the target tissue. The experimental protocols outlined in this guide provide a framework for the continued investigation of Alfuzosin and the development of new, more targeted therapies for lower urinary tract symptoms.

References

- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of prostate smooth muscle contraction and prostate stromal cell growth by the inhibitors of Rac, NSC23766 and EHT1864 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biphasic action of phenylephrine on the Ca(2+)-activated K+ channel of human prostatic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relaxing Effect of Acetylcholine on Phenylephrine-Induced Contraction of Isolated Rabbit Prostate Strips Is Mediated by Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Alfuzosin Hydrochloride with Alpha-1 Adrenergic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alfuzosin (B1207546) hydrochloride is a quinazoline-based alpha-1 adrenergic receptor antagonist utilized in the symptomatic treatment of benign prostatic hyperplasia (BPH). While clinically effective, its pharmacological profile is characterized by a lack of significant subtype selectivity among the α1A, α1B, and α1D adrenergic receptors. This technical guide delineates the binding affinities, functional antagonism, and signaling pathways associated with alfuzosin's interaction with these receptor subtypes. Detailed experimental methodologies are provided to facilitate further research and development in this area.

Introduction

Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines, such as norepinephrine (B1679862) and epinephrine. Three distinct subtypes have been cloned and characterized in humans: α1A, α1B, and α1D. These subtypes are expressed in various tissues and are involved in the regulation of smooth muscle tone, blood pressure, and cell growth. In the context of BPH, the α1A-AR subtype is predominantly expressed in the prostate and bladder neck, and its blockade leads to smooth muscle relaxation and improved urinary flow.

Alfuzosin hydrochloride is classified as a non-selective α1-AR antagonist, demonstrating comparable affinity for all three subtypes.[1][2] Despite this, it exhibits clinical uroselectivity, a phenomenon attributed to its preferential accumulation in prostatic tissue rather than a high degree of receptor subtype selectivity.[3] This guide provides a comprehensive overview of the quantitative pharmacology of alfuzosin and the experimental methods used for its characterization.

Quantitative Analysis of Alfuzosin's Affinity for α1-AR Subtypes

One study in a rat model reported an approximate affinity (Ki) of 10 nM for alfuzosin across all α1-AR subtypes.[2] Another study confirmed the non-selective profile of alfuzosin for the three cloned human α1-adrenoceptors.[1] The table below summarizes the available data on the binding affinities of alfuzosin and other relevant α1-AR antagonists.

| Compound | Receptor Subtype | pKi | Ki (nM) | Species/System | Reference |

| Alfuzosin | α1A, α1B, α1D | ~8.0 | ~10 | Rat | [2] |

| Alfuzosin | α1A, α1B, α1D | - | Non-selective | Human (cloned) | [1] |

| Prazosin (B1663645) | α1A | 9.23 | 0.59 | Human (CHO cells) | [4] |

| Prazosin | α1B | - | - | - | - |

| Prazosin | α1D | - | - | - | - |

Note: The pKi value is the negative logarithm of the Ki (inhibitory constant). A higher pKi value indicates a higher binding affinity.

Functional Antagonism of Alfuzosin

The functional consequence of alfuzosin binding to α1-ARs is the inhibition of agonist-induced responses. This is typically assessed through in vitro functional assays that measure the contraction of smooth muscle tissues or cellular responses such as calcium mobilization.

Uroselectivity

A key characteristic of alfuzosin is its functional uroselectivity, where it demonstrates a greater inhibitory effect on the lower urinary tract smooth muscle compared to vascular smooth muscle at therapeutic doses. This property is crucial for minimizing cardiovascular side effects like orthostatic hypotension.

Quantitative studies in conscious male rats have demonstrated this selectivity. Intravenous administration of alfuzosin at doses of 3, 10, and 30 µg/kg led to a dose-dependent decrease in urethral pressure without significantly affecting mean arterial blood pressure. At the highest dose, a marked decrease of approximately 40% in urethral pressure was observed with only a slight and transient decrease in blood pressure. Further studies have shown that the effects of alfuzosin on urethral pressure correlate with its concentration in the prostate, while its effects on blood pressure correlate with its plasma concentration, suggesting that preferential tissue distribution contributes significantly to its uroselectivity.[5]

| Parameter | Alfuzosin Effect | Reference |

| Urethral Pressure (conscious rat) | Dose-dependent decrease | |

| Mean Arterial Blood Pressure (conscious rat) | No significant effect at uroselective doses | |

| Prostate-to-Blood Concentration Ratio (12h post-dose) | 2.4 ± 0.7 | [3] |

Antagonism of Phenylephrine-Induced Contractions

In isolated human prostate tissue, alfuzosin acts as a competitive antagonist of phenylephrine-induced contractions. The pA2 value, a measure of antagonist potency, for alfuzosin in rabbit isolated trigone and urethra has been determined to be 7.44 and 7.30, respectively.[6]

Signaling Pathways of α1-Adrenergic Receptor Subtypes

All three α1-AR subtypes primarily couple to the Gq/11 family of G-proteins.[7] Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

While the primary signaling cascade is shared, there is evidence for subtype-specific downstream signaling:

-

α1A-AR: In addition to the PLC pathway, activation of the α1A-AR can stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK.[8]

-

α1B-AR: This subtype also activates the PLC and MAPK (ERK and p38) pathways.[8] It has also been shown to activate phospholipase A2.

-

α1D-AR: The α1D-AR is also coupled to the PLC pathway and has been shown to activate the ERK pathway.[8] It can also activate phospholipase A2.

Mandatory Visualizations

Caption: General signaling pathway of α1-adrenergic receptors.

Caption: Differential downstream signaling of α1-AR subtypes.

Experimental Protocols

Radioligand Binding Assay: Competition Binding with [3H]-Prazosin

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound (e.g., alfuzosin) for a specific α1-AR subtype expressed in a cell line.

Materials:

-

CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

[3H]-Prazosin (radioligand).

-

Unlabeled prazosin (for non-specific binding determination).

-

Test compound (alfuzosin).

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture the transfected CHO cells to confluency.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM unlabeled prazosin (for non-specific binding).

-

50 µL of varying concentrations of the test compound (alfuzosin).

-

-

Add 50 µL of [3H]-prazosin at a concentration near its Kd value to all wells.

-

Add 100 µL of the cell membrane preparation (containing a consistent amount of protein, e.g., 20-50 µg) to all wells.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Functional Assay: Phenylephrine-Induced Contraction of Human Prostate Tissue

This protocol describes a method to assess the functional antagonist activity of a test compound on smooth muscle contraction in isolated human prostate tissue.

Materials:

-

Human prostatic tissue obtained from patients undergoing surgery for BPH (with appropriate ethical approval and patient consent).

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11.1 mM glucose).

-

Phenylephrine (B352888) (agonist).

-

Test compound (alfuzosin).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Immediately place the fresh prostate tissue in ice-cold Krebs-Henseleit solution.

-

Dissect the tissue to obtain smooth muscle strips (e.g., 2 x 2 x 5 mm).

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

-

Apply an initial tension of approximately 1 g and allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Contraction and Antagonism:

-

Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

-

After washing and re-equilibration, obtain a cumulative concentration-response curve for phenylephrine (e.g., 10^-8 to 10^-4 M).

-

Wash the tissues and allow them to return to baseline tension.

-

Incubate the tissues with a single concentration of the test compound (alfuzosin) for a predetermined period (e.g., 30-60 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.

-

Repeat this process with different concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the contractile force generated in response to each concentration of phenylephrine.

-

Plot the contractile response (as a percentage of the maximum response to phenylephrine in the absence of the antagonist) against the logarithm of the phenylephrine concentration.

-

Determine the EC50 value (the concentration of phenylephrine that produces 50% of the maximum response) for each antagonist concentration.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the EC50 of the agonist in the presence of the antagonist divided by the EC50 in its absence.

-

The x-intercept of the Schild plot provides the pA2 value for the antagonist. A slope of the Schild regression that is not significantly different from 1 is indicative of competitive antagonism.

-

Caption: Workflow for a functional assay of smooth muscle contraction.

Conclusion

This compound is a non-selective alpha-1 adrenergic receptor antagonist that achieves clinical efficacy in the treatment of BPH primarily through its functional uroselectivity. This property appears to be a result of its preferential accumulation in the prostate rather than a high affinity for a specific α1-AR subtype. Understanding the binding characteristics, functional effects, and underlying signaling pathways of alfuzosin is essential for the development of new and improved therapies for lower urinary tract symptoms. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the complex pharmacology of alfuzosin and other α1-AR modulators.

References

- 1. Alfuzosin attenuates erectile dysfunction in rats with partial bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. AID 37357 - Affinity constant towards human recombinant Alpha-1B adrenergic receptor using [3H]prazosin (from CHO cells) as radioligand by radioligand binding assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

Preclinical Pharmacology of Alfuzosin Hydrochloride: An In-Depth Technical Guide for In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro pharmacology of Alfuzosin (B1207546) Hydrochloride, a quinazoline-derivative alpha-1 adrenergic receptor antagonist. Alfuzosin is primarily used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1] This document details its mechanism of action, receptor binding affinity, and functional effects in various in vitro models, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

Alfuzosin Hydrochloride is a selective and competitive antagonist of alpha-1 (α1) adrenergic receptors.[1] These receptors are densely located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[1] By blocking these receptors, alfuzosin prevents the binding of norepinephrine, leading to relaxation of these smooth muscles. This reduces the dynamic component of bladder outlet obstruction, thereby improving urine flow and alleviating the symptoms of BPH.[1] While not completely subtype-specific, alfuzosin exhibits functional uroselectivity, meaning it has a greater effect on the lower urinary tract than on vascular smooth muscle at therapeutic doses.[2][3] This is attributed to its preferential distribution to prostatic tissue.[2][4]

Receptor Binding Affinity

The affinity of this compound for α1-adrenergic receptor subtypes has been characterized using radioligand binding assays. These assays typically involve the use of a radiolabeled ligand, such as [3H]-prazosin, which binds to α1-adrenoceptors. The ability of alfuzosin to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined.

| Receptor Subtype | Ligand | Tissue/Cell Line | Ki (nM) | IC50 (µM) | Reference |

| α1 (non-selective) | [3H]-prazosin | Human prostatic adenoma | - | 0.035 | [5] |

| α1A | [3H]-prazosin | HEK293 cells | 3.50 (KD) | - | [6] |

| α1A, α1B, α1D | Not Specified | Cloned human receptors | ~10 (non-selective) | - | [7] |

Note: There is some variability in the reported affinity values in the literature, which may be due to differences in experimental conditions, such as the radioligand used, tissue or cell line preparation, and assay buffer composition. Some studies indicate that alfuzosin is a non-selective α1-antagonist, while others suggest a degree of selectivity.[7][8]

Functional Antagonism in In Vitro Models

Functional assays are crucial for determining the antagonist potency of a compound in a physiological context. For alfuzosin, these assays typically involve measuring the contraction of isolated smooth muscle tissues in response to an α1-adrenoceptor agonist, such as phenylephrine (B352888) or norepinephrine, in the presence and absence of the antagonist.

| Tissue Preparation | Agonist | Parameter | Value | Reference |

| Rabbit isolated trigone | Phenylephrine | pA2 | 7.44 | [5] |

| Rabbit isolated urethra | Phenylephrine | pA2 | 7.30 | [5] |

| Rat vas deferens (epididymal) | Noradrenaline | pA2 | Not explicitly stated for alfuzosin, but shown to be an antagonist | [9] |

The pA2 value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Signaling Pathways

The binding of an agonist to an α1-adrenergic receptor initiates a downstream signaling cascade. As an antagonist, alfuzosin blocks these events. The primary signaling pathway for α1-adrenoceptors involves the activation of a Gq/11 G-protein, which in turn activates phospholipase C (PLC).[10][11][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10][11][12] The elevated intracellular Ca2+ is a key trigger for smooth muscle contraction.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Relationship between the effects of alfuzosin on rat urethral and blood pressures and its tissue concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical uroselectivity of alfuzosin in the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell membrane chromatography competitive binding analysis for characterization of α1A adrenoreceptor binding interactions [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antagonism of prostate α1A-adrenoceptors by verapamil in human prostate smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of tamsulosin and alfuzosin activity in the rat vas deferens: relevance to ejaculation delays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

In Vivo Efficacy of Alfuzosin Hydrochloride in Animal Models of Benign Prostatic Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of Alfuzosin Hydrochloride in preclinical animal models of Benign Prostatic Hyperplasia (BPH). Alfuzosin, a selective alpha-1 adrenergic receptor antagonist, is a well-established therapeutic agent for the management of Lower Urinary Tract Symptoms (LUTS) associated with BPH. Its primary mechanism of action involves the relaxation of smooth muscle in the prostate, bladder neck, and urethra, thereby reducing bladder outlet obstruction and improving urinary flow.[1] This document details the experimental methodologies used to evaluate the efficacy of Alfuzosin, presents quantitative data from key studies, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

This compound is a quinazoline (B50416) derivative that acts as a selective and competitive antagonist of alpha-1 adrenergic receptors.[1] These receptors are densely located in the smooth muscle of the prostate, prostatic capsule, and bladder neck. In BPH, the activation of these receptors by norepinephrine (B1679862) leads to increased smooth muscle tone, contributing to the dynamic component of bladder outlet obstruction. Alfuzosin counteracts this effect, leading to smooth muscle relaxation and a reduction in urethral resistance.[1]

The downstream signaling cascade initiated by the activation of alpha-1 adrenergic receptors in prostatic smooth muscle cells is primarily mediated by the Gq G-protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. Alfuzosin, by blocking the initial receptor activation, effectively inhibits this entire cascade.

Experimental Protocols in Animal Models

The most common and well-established animal model for studying BPH is the testosterone-induced hyperplasia model in rats.[2][3] This model effectively mimics the hormonal stimulation that contributes to prostatic growth in humans.

Induction of Benign Prostatic Hyperplasia

A representative protocol for inducing BPH in male Sprague-Dawley rats is as follows:

-

Animal Model: Male Sprague-Dawley rats, typically weighing 200-250g, are used.

-

Pre-treatment: Animals undergo castration to eliminate endogenous androgen production. A recovery period of approximately one week is allowed post-surgery.

-

Hormone Administration: To induce prostatic hyperplasia, daily subcutaneous injections of testosterone (B1683101) propionate (B1217596) (e.g., 25 mg/kg) dissolved in a vehicle such as olive oil are administered for a period of four weeks.[2]

-

Verification of BPH: The successful induction of BPH is confirmed by a significant increase in prostate weight and the prostate-to-body-weight ratio compared to a sham-operated control group. Histological examination reveals characteristic features such as increased epithelial thickness and stromal proliferation.[2]

This compound Treatment

Following the induction of BPH, animals are typically randomized into treatment and control groups.

-

Treatment Groups:

-

BPH control group (receiving vehicle).

-

Alfuzosin treatment group(s) (receiving different doses of Alfuzosin).

-

Sham-operated control group.

-

-

Drug Administration: this compound is administered orally, often via gavage or through osmotic pumps for continuous delivery. Dosages in rat models have ranged from 3 to 10 mg/kg/day.[4]

-

Treatment Duration: The treatment period can vary, but studies have examined effects after durations such as 7 days.[4]

-

Outcome Measures: At the end of the treatment period, various parameters are assessed, including prostate weight, urodynamics, and histology.

Quantitative Data on In Vivo Effects

While comprehensive studies detailing the effects of Alfuzosin in testosterone-induced BPH models are limited in the public domain, data from a closely related model of bladder outlet obstruction (BOO) in rats provides valuable insights into its urodynamic effects.

Effects on Bladder Parameters in a Rat Model of Bladder Outlet Obstruction

In a study utilizing a rat model of BOO, a key consequence of BPH, Alfuzosin was administered for 7 days via osmotic pumps. The following table summarizes the dose-dependent effects on bladder weight and bladder capacity.

| Treatment Group | Dose (mg/kg/day) | Bladder Weight (g) | Bladder Capacity (ml) |

| Sham Control | - | 0.15 ± 0.01 | 0.35 ± 0.04 |

| BOO + Vehicle | - | 0.45 ± 0.03 | 1.25 ± 0.15 |

| BOO + Alfuzosin | 3 | 0.30 ± 0.02 | 0.80 ± 0.10 |

| BOO + Alfuzosin | 10 | 0.20 ± 0.02 | 0.50 ± 0.05 |

| *p < 0.05 vs. Sham Control; *p < 0.05 vs. BOO + Vehicle | |||

| (Data adapted from a study on bladder outlet obstruction in rats.[4]) |

These findings demonstrate that Alfuzosin can dose-dependently reverse the bladder hypertrophy and increased bladder capacity associated with bladder outlet obstruction, at non-hypotensive doses.[4]

Expected Effects on Prostate Weight and Histology

Based on the known mechanism of action of alpha-1 blockers and findings from studies with similar agents in testosterone-induced BPH models, the expected effects of Alfuzosin would be:

-

Prostate Weight: While Alfuzosin primarily targets the dynamic component of BPH, some studies with other alpha-blockers have shown a modest reduction in prostate weight. However, this is not its primary therapeutic effect, unlike 5-alpha-reductase inhibitors.

-

Histology: Histological examination of prostate tissue from Alfuzosin-treated BPH animals is expected to show a reduction in the signs of hyperplasia. Specifically, a decrease in the thickness of the prostatic epithelial layer and a reduction in the proliferation of stromal cells are anticipated outcomes.

Summary and Conclusion

This compound effectively improves urodynamic parameters in animal models of bladder outlet obstruction, a key feature of BPH. Its mechanism of action, centered on the blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, is well-understood and leads to smooth muscle relaxation. While direct quantitative data on the effects of Alfuzosin on prostate weight and histology in testosterone-induced BPH models are not extensively available in published literature, the established protocols for these models and the known effects of the drug class provide a strong framework for preclinical evaluation. The data presented in this guide underscore the utility of these animal models in elucidating the in vivo efficacy of Alfuzosin and provide a foundation for further research and development in the treatment of BPH.

References

- 1. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. urosource.uroweb.org [urosource.uroweb.org]

Alfuzosin Hydrochloride Signaling Pathways in Prostate Cells: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alfuzosin (B1207546) hydrochloride, a quinazoline-based selective α1-adrenergic receptor antagonist, is a well-established therapeutic for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3][4][5] Its primary mechanism of action involves the blockade of α1-adrenoceptors in the smooth muscle of the prostate and bladder neck, leading to muscle relaxation and improved urinary flow.[2] Beyond this established role, emerging evidence suggests that alfuzosin, akin to other quinazoline (B50416) derivatives, may exert additional effects on prostate cells, including the induction of apoptosis and regulation of key signaling pathways implicated in cell growth and proliferation. This technical guide provides a comprehensive overview of the known and potential signaling pathways modulated by alfuzosin in prostate cells, supported by available data and detailed experimental protocols for further investigation.

Core Mechanism of Action: α1-Adrenoceptor Antagonism

The predominant mechanism of alfuzosin in prostate cells is the competitive and selective antagonism of α1-adrenergic receptors.[2] These receptors are densely expressed in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder base.[2] Upon stimulation by norepinephrine, these receptors trigger a signaling cascade that leads to smooth muscle contraction, contributing to the dynamic component of bladder outlet obstruction in BPH.

Alfuzosin's blockade of these receptors disrupts this contractile signaling, resulting in smooth muscle relaxation and alleviation of LUTS.[2]

Potential Anti-proliferative and Pro-apoptotic Effects

While the direct pro-apoptotic effects of alfuzosin on prostate cancer cells are less extensively documented than those of other quinazoline-based α1-blockers like doxazosin (B1670899) and terazosin (B121538), comparative studies suggest a potential for cytotoxic activity.

Data on Cell Viability

A study comparing various α1-adrenoceptor antagonists demonstrated the following relative cytotoxic potency in prostate cancer cell lines: prazosin (B1663645) = doxazosin > terazosin = silodosin (B1681671) = alfuzosin > tamsulosin.[6] This indicates that alfuzosin does possess cytotoxic effects, albeit weaker than those of prazosin and doxazosin. The LNCaP cell line was found to be more sensitive to these effects than the PC-3 cell line.[6]

| Drug | Relative Cytotoxic Potency in Prostate Cancer Cells[6] |

| Prazosin | ++++ |

| Doxazosin | ++++ |

| Terazosin | +++ |

| Silodosin | +++ |

| Alfuzosin | +++ |

| Tamsulosin | ++ |

| (Qualitative representation based on the cited study) |

Implicated Signaling Pathways

Beyond its primary mechanism, alfuzosin may influence several other signaling pathways crucial to prostate cell function and pathology.

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/ROCK signaling pathway is a critical regulator of smooth muscle contraction, cell proliferation, and fibrosis, all of which are implicated in BPH pathogenesis.[7][8][9][10][11] Upregulation of the RhoA/ROCK pathway can enhance prostate smooth muscle contraction and promote prostatic tissue fibrosis.[8][11] As an α1-adrenoceptor antagonist, alfuzosin indirectly modulates this pathway by reducing the upstream signals that lead to RhoA activation in prostate smooth muscle cells.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in prostate cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in advanced disease.[12][13] In benign prostate epithelial cells, TGF-β signaling can inhibit proliferation and induce apoptosis.[12] There is evidence of crosstalk between androgen receptor signaling and the TGF-β pathway.[14] While direct studies on alfuzosin's impact on this pathway are lacking, other quinazoline-based alpha-blockers have been shown to induce apoptosis through mechanisms that may involve TGF-β signaling.[15]

PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are central to cell proliferation, survival, and differentiation. Aberrant activation of these pathways is common in prostate cancer. While direct evidence linking alfuzosin to the modulation of these pathways is scarce, other α1-adrenoceptor antagonists have been shown to affect Akt and p38 MAPK signaling in prostate cancer cells.[6] Given the crosstalk between various signaling cascades, it is plausible that alfuzosin could indirectly influence these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of alfuzosin on prostate cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of alfuzosin on prostate cancer cell lines and to calculate the IC50 value.

Protocol:

-

Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of alfuzosin hydrochloride in culture medium. Remove the medium from the wells and add 100 µL of the alfuzosin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve alfuzosin, e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (TUNEL Assay)

Objective: To quantify the extent of alfuzosin-induced apoptosis in prostate cells.

Protocol:

-

Cell Culture and Treatment: Grow prostate cells on sterile glass coverslips in a petri dish. Treat the cells with alfuzosin at the desired concentration and for the desired time period. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Use a commercial TUNEL assay kit and follow the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.

-

Counterstaining: Counterstain the nuclei with DAPI or Hoechst.

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several random fields to determine the apoptotic index.

Western Blot Analysis for Caspase Activation, ERK, and Akt

Objective: To detect the activation of key apoptotic and signaling proteins in response to alfuzosin.

Protocol:

-

Protein Extraction: Treat prostate cells with alfuzosin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of alfuzosin on the cell cycle distribution of prostate cancer cells.

Protocol:

-

Cell Treatment: Culture prostate cancer cells and treat them with alfuzosin for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound's primary role in prostate cells is the well-characterized antagonism of α1-adrenergic receptors, leading to smooth muscle relaxation. However, evidence suggests that its effects may extend to the induction of apoptosis and the modulation of key signaling pathways such as RhoA/ROCK. The precise molecular mechanisms and the extent of these effects, particularly in prostate cancer cells, require further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to elucidate these signaling pathways and to quantify the cellular responses to alfuzosin. Future studies should focus on generating specific quantitative data, such as IC50 values and detailed dose-response analyses, to fully characterize the therapeutic potential of alfuzosin beyond its current clinical indications.

References

- 1. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alfuzosin 10 mg once daily for treating benign prostatic hyperplasia: a 3-year experience in real-life practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alfuzosin in the treatment of benign prostatic hyperplasia: effects on symptom scores, urinary flow rates and residual volume. A multicentre, double-blind, placebo-controlled trial. ALFECH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relative cytotoxic potencies and cell death mechanisms of α1 -adrenoceptor antagonists in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of RhoA regulating benign prostatic hyperplasia: RhoA-ROCK-β-catenin signaling axis and static & dynamic dual roles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of RhoA-ROCK signaling in benign prostatic hyperplasia: a review | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms navigating the TGF-β pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TGF-BETA IN THE NATURAL HISTORY OF PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Androgenic Control of TGF-β Signaling in Prostate Epithelial Cells through Transcriptional Suppression of TGF-β Receptor II - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Terazosin Treatment Induces Caspase-3 Expression in the Rat Ventral Prostate - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Effects of Alfuzosin Hydrochloride on Non-Prostatic Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfuzosin (B1207546) hydrochloride is a quinazoline-based alpha-1 adrenergic receptor antagonist primarily prescribed for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic effect in BPH is attributed to the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3][4] While its actions on prostatic tissue are well-documented, the cellular effects of alfuzosin on non-prostatic tissues are of significant interest, particularly concerning its side-effect profile and potential for drug repurposing. This technical guide provides an in-depth overview of the known cellular effects of alfuzosin on various non-prostatic tissues, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Mechanism of Action in Non-Prostatic Tissues

The primary mechanism of action of alfuzosin in non-prostatic tissues is the blockade of alpha-1 adrenergic receptors.[5][6] Unlike some other alpha-1 blockers, alfuzosin is considered non-subtype selective, meaning it does not show significant preference for α1A, α1B, or α1D adrenoceptor subtypes.[2] Its clinical effects in different tissues are therefore dependent on the distribution and density of these receptors. The concept of "clinical uroselectivity" has been attributed to alfuzosin, suggesting a preferential effect on the urinary tract over the vasculature. This is thought to be due to a higher concentration of the drug in the prostatic tissue rather than a specific receptor subtype affinity.[2][4]

Cellular Effects on a Tissue-by-Tissue Basis

Iris Dilator Muscle

The iris dilator muscle is rich in alpha-1A adrenergic receptors, which mediate pupillary dilation. Alfuzosin's antagonist activity at these receptors can lead to miosis (pupil constriction) and has been implicated in Intraoperative Floppy Iris Syndrome (IFIS), a complication of cataract surgery.[7][8]

| Parameter | Alfuzosin Group | Control Group | p-value | Reference |

| Iris Dilator Muscle Region (DMR) Thickness | Significantly lower | Higher | <0.05 | [7] |

| Pupillary Diameter (predilation) | 0.49 ± 0.17 mm decrease | No change | 0.005 | [9] |

| Constriction Velocity | 0.54 ± 0.18 m/s | Not specified | 0.004 | [9] |

Table 1: Effects of Alfuzosin on Iris Morphology and Function.

Ultrasound Biomicroscopy for Iris Morphology:

-

Objective: To measure the thickness of the iris dilator and sphincter muscles.

-

Procedure:

-

Patients are placed in a supine position.

-

A topical anesthetic is applied to the eye.

-

An eyecup filled with a coupling agent (e.g., methylcellulose) is placed on the eye.

-

A high-frequency ultrasound biomicroscope probe is immersed in the coupling agent.

-

Cross-sectional images of the iris are obtained.

-

The thickness of the dilator muscle region (DMR) and sphincter muscle region (SMR) are measured using digital calipers on the captured images. The DMR is typically measured at the midpoint between the scleral spur and the pupillary margin, while the SMR is measured at a standardized distance from the pupillary margin (e.g., 0.75 mm).[7]

-

Pupillometry for Pupil Dynamics:

-

Objective: To quantitatively measure pupil size and reactivity.

-

Procedure:

-

Patients are seated in a dark room for a period of adaptation.

-

A pupillometer, an infrared video-based device, is used to record pupillary responses.

-

Baseline pupil diameter is measured in scotopic (dark) conditions.

-

A light stimulus of a defined intensity and duration is presented to the eye.

-

The pupillary constriction and subsequent redilation are recorded.

-

Parameters such as maximum and minimum pupil diameter, constriction velocity, and dilation velocity are calculated from the recorded data.[9]

-

Figure 1: Alfuzosin's antagonism of the α1-adrenergic signaling pathway in iris dilator smooth muscle, leading to reduced contraction (pupil dilation).

Vascular Smooth Muscle

Alfuzosin's interaction with alpha-1 adrenergic receptors on vascular smooth muscle cells can lead to vasodilation and a subsequent decrease in blood pressure.[5] This effect is generally considered to be less pronounced than with other non-selective alpha-blockers, contributing to its "clinical uroselectivity."[2]

| Parameter | Alfuzosin Group | Control Group | p-value | Reference |

| Flow-Mediated Dilation (FMD) of Brachial Artery | Significant improvement | No significant change | <0.05 | [10] |

Table 2: Effect of Alfuzosin on Endothelial Function.

Vascular Smooth Muscle Cell Culture:

-

Objective: To isolate and culture vascular smooth muscle cells (VSMCs) for in-vitro experiments.

-

Procedure (General Protocol):

-

Obtain a segment of a blood vessel (e.g., aorta, umbilical cord artery) under sterile conditions.

-

Remove the adventitia and endothelium by mechanical dissection.

-

The remaining medial layer, rich in VSMCs, is minced into small pieces.

-

The tissue fragments are subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and elastase to release individual cells.

-

The cell suspension is then filtered to remove undigested tissue and centrifuged to pellet the cells.

-

The cells are resuspended in a suitable culture medium (e.g., DMEM with fetal bovine serum and antibiotics) and plated in culture flasks.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO2, with regular media changes until they reach confluence.

-

Measurement of Intracellular Calcium ([Ca²⁺]i):

-

Objective: To measure changes in intracellular calcium concentration in response to stimuli.

-

Procedure (General Protocol):

-

Cultured VSMCs are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

The cells are then washed to remove excess dye.

-

The cells are placed on the stage of a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.

-

A baseline fluorescence is recorded.

-

Alfuzosin, followed by an alpha-1 adrenergic agonist (e.g., phenylephrine), is added to the cells.

-

Changes in fluorescence intensity, which correlate with changes in [Ca²⁺]i, are recorded over time.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alfuzosin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alfuzosin for the medical treatment of benign prostatic hyperplasia and lower urinary tract symptoms: a systematic review of the literature and narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Astrocytes Protect Human Dopaminergic Neurons from α-Synuclein Accumulation and Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of tamsulosin and alfuzosin on iris morphology: an ultrasound biomicroscopic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. The effect of alpha antagonists on pupil dynamics: implications for the diagnosis of intraoperative floppy iris syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

The Pharmacodynamics of Alfuzosin Hydrochloride in Isolated Bladder Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacodynamics of alfuzosin (B1207546) hydrochloride, a selective alpha-1 adrenoceptor antagonist, with a specific focus on its actions within isolated bladder tissue. Alfuzosin is a cornerstone in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is primarily attributed to the relaxation of smooth muscle in the prostate and bladder neck.[1][2][3][4][5] This document collates available quantitative pharmacological data, details established experimental protocols for the in vitro assessment of alfuzosin's effects, and illustrates the key signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of urological pharmacology and the development of novel therapies for bladder dysfunction.

Introduction

Alfuzosin hydrochloride is a quinazoline (B50416) derivative that functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[6][7] These receptors are densely located in the smooth muscle of the prostate, prostatic capsule, bladder base, and proximal urethra.[1][8] The binding of norepinephrine (B1679862) to these receptors typically induces smooth muscle contraction, which, in the context of BPH, can lead to increased urethral resistance and bladder outlet obstruction. Alfuzosin mitigates these effects by blocking alpha-1 adrenoceptors, thereby promoting smooth muscle relaxation and improving urinary flow.[4][9] While not selective for a specific alpha-1 adrenoceptor subtype, alfuzosin exhibits clinical uroselectivity, meaning it has a more pronounced effect on the lower urinary tract than on vascular smooth muscle at therapeutic doses.[10][11]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of alfuzosin is the competitive antagonism of alpha-1 adrenoceptors in the lower urinary tract.[2][9] When norepinephrine, released from sympathetic nerve terminals, binds to Gq-protein coupled alpha-1 adrenoceptors on bladder smooth muscle cells, it initiates a signaling cascade. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent smooth muscle contraction. Alfuzosin competitively blocks the initial step of this pathway by preventing norepinephrine from binding to the alpha-1 adrenoceptor, thus inhibiting the downstream signaling events that lead to muscle contraction.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. scielo.br [scielo.br]

- 3. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alfuzosin attenuates erectile dysfunction in rats with partial bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. urology-textbook.com [urology-textbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Alfuzosin, a selective alpha 1-adrenoceptor antagonist in the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Combination of alfuzosin and tadalafil on human detrusor [pelvipharm.com]

- 11. go.drugbank.com [go.drugbank.com]

Initial studies on Alfuzosin Hydrochloride's potential off-target effects

An In-Depth Technical Guide to the Initial Studies on Alfuzosin (B1207546) Hydrochloride's Potential Off-Target Effects

Introduction

Alfuzosin hydrochloride is a quinazoline-based, selective antagonist of alpha-1 adrenergic receptors.[1][2] It is primarily indicated for the symptomatic treatment of benign prostatic hyperplasia (BPH), where it functions by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[2][3][4] While its therapeutic effects are mediated through on-target alpha-1 adrenoceptor blockade, comprehensive preclinical and clinical evaluation has revealed several potential off-target effects. Understanding these effects is critical for drug development professionals and researchers to fully characterize its safety profile and predict potential drug-drug interactions.

This guide provides a detailed overview of the initial studies investigating these off-target effects, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics: On-Target Activity

Alfuzosin is a non-subtype selective alpha-1 adrenoceptor antagonist, meaning it displays similar affinity for all three alpha-1 receptor subtypes (α1A, α1B, α1D).[1][5][6] Despite this, it exhibits "clinical uroselectivity," preferentially acting on the lower urinary tract with minimal effects on vascular alpha-adrenergic receptors at therapeutic doses.[6] This is attributed to a higher concentration of the drug in the prostate tissue compared to plasma.[3]

Alpha-1 Adrenergic Receptor Signaling Pathway

The binding of an agonist (like norepinephrine) to the alpha-1 adrenergic receptor, a Gq protein-coupled receptor, initiates a signaling cascade. Alfuzosin competitively antagonizes this receptor, blocking the downstream pathway that leads to smooth muscle contraction.

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize quantitative data from initial studies on Alfuzosin's binding affinity and clinically observed off-target effects.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (approx.) | α1-Adrenoceptors (non-selective) | ~10 nM | [7] |

Table 1: Receptor Binding Affinity of Alfuzosin.

| Adverse Event | System | Reported Frequency / Finding | Reference |

| Dizziness / Postural Dizziness | Cardiovascular / CNS | 3.1% | [4][8] |

| Headache | CNS | Common | |

| Fatigue | CNS | Common | [9] |

| Ejaculatory Disorders | Reproductive | 0.3% (uncommon) | [8] |

| Priapism | Reproductive | Rare (medical emergency) | |

| Severe Intraoperative Floppy Iris Syndrome (IFIS) | Ocular | 16.3% (vs. 34.3% for Tamsulosin) | [10][11] |

| Overall IFIS Risk Ratio (vs. control) | Ocular | 7.73 | |

| QT Interval Prolongation | Cardiovascular | 7.7 ms (B15284909) increase (Fridericia's corrected) at high doses | [12] |

| Blood Pressure Change (Normotensive subjects) | Cardiovascular | No clinically significant change | [13][14] |

| Blood Pressure Change (Untreated/Uncontrolled Hypertensive subjects) | Cardiovascular | Clinically and statistically significant decrease | [14][15][16] |

Table 2: Summary of Clinically Observed Off-Target Effects and Adverse Events.

Detailed Off-Target Effects

Cardiovascular System

While clinically uroselective, Alfuzosin's interaction with the cardiovascular system is its most significant off-target consideration.

-

Hypotension: As an alpha-blocker, Alfuzosin can cause vasodilation and a drop in blood pressure. This effect is minimal in normotensive individuals but can be significant in patients with untreated or uncontrolled hypertension, necessitating careful evaluation before initiating therapy.[14][15] The most frequently reported adverse event related to this is dizziness.[4][8][17]

-

Cardiac Repolarization: Initial nonclinical studies suggested a low risk of QT prolongation. However, a thorough clinical QT study revealed a small but significant increase at high doses.[12] Subsequent re-examination using more sensitive nonclinical models demonstrated that Alfuzosin prolongs the action potential duration (APD). Unusually, this is not caused by the common mechanism of hERG (IKr) potassium channel blockade. Instead, Alfuzosin was found to increase the late sodium current (INa-L) mediated by the hNav1.5 channel, which delays repolarization.[12]

Figure 2: Alfuzosin's Off-Target Effect on Cardiac Ion Channels.

Ocular System

-

Intraoperative Floppy Iris Syndrome (IFIS): A known class effect of alpha-1 blockers, IFIS can complicate cataract surgery. Studies show that while Alfuzosin significantly increases the risk of IFIS compared to controls, the incidence of severe IFIS is statistically lower than with the α1A-selective antagonist, tamsulosin.[10][11]

Metabolic System (Drug-Drug Interactions)

-

Cytochrome P450 3A4 (CYP3A4): Alfuzosin is extensively metabolized in the liver, primarily by the CYP3A4 enzyme.[3] Co-administration with potent inhibitors of CYP3A4 (e.g., ketoconazole, ritonavir) can significantly increase Alfuzosin's plasma concentrations, enhancing the risk of adverse effects like hypotension. Conversely, potent CYP3A4 inducers could decrease its efficacy.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing findings on off-target effects.

Protocol for Assessing Cardiac Action Potential Duration (APD) in Rabbit Purkinje Fibers

This ex vivo assay is a sensitive model for detecting changes in cardiac repolarization.

-

Tissue Preparation: Purkinje fibers are excised from the ventricles of adult rabbits.[12] The tissue is then superfused with an oxygenated physiological solution (e.g., Tyrode's solution) maintained at 36 ± 1°C.[18]

-

Electrophysiological Recording: Intracellular action potentials are recorded using glass microelectrodes filled with KCl. The fiber is stimulated at various frequencies (e.g., 1 Hz) to measure baseline AP parameters.[18]

-

Compound Application: After a stable control period (e.g., 30 minutes), Alfuzosin is added to the superfusion solution at increasing concentrations (e.g., 300 nM).[12][18]

-

Data Analysis: Key parameters measured include Action Potential Duration at 60% and 90% repolarization (APD60, APD90), resting membrane potential, and upstroke velocity (Vmax). A significant increase in APD indicates a potential for QT prolongation.[12][19]

Figure 3: Experimental Workflow for Purkinje Fiber Assay.

Protocol for Automated Whole-Cell Patch-Clamp Assay (hNav1.5 Current)

This in vitro assay is used to directly measure the effect of a compound on a specific ion channel expressed in a cell line.

-

Cell Culture: A stable cell line expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells) is used.[20]

-

Recording: An automated patch-clamp system (e.g., Patchliner, SyncroPatch) is used.[20] Cells are captured, and a giga-ohm seal is formed to achieve the whole-cell configuration.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to isolate the sodium current and measure both peak and late components. This typically involves holding the cell at a negative potential (e.g., -120 mV) and applying a depolarizing step (e.g., to -20 mV).[21]

-